(4-Ethylphenyl)(3-fluorophenyl)methanol
Description
(4-Ethylphenyl)(3-fluorophenyl)methanol is a diarylmethanol derivative featuring a 4-ethylphenyl group and a 3-fluorophenyl group attached to a central methanol moiety. Key structural elements include:
- Ethyl group at the para position of one phenyl ring, which enhances lipophilicity and steric effects.
- Fluorine atom at the meta position of the second phenyl ring, influencing electronic properties and binding selectivity.
- Methanol (-CH2OH) bridge, enabling hydrogen bonding and reactivity in synthesis or biological interactions.
This compound’s uniqueness lies in the synergistic effects of its substituents, which may modulate its chemical reactivity, pharmacokinetics, and bioactivity compared to simpler analogs .
Properties
IUPAC Name |
(4-ethylphenyl)-(3-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(16)10-13/h3-10,15,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGROKZPWGMYSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259186 | |
| Record name | Benzenemethanol, α-(4-ethylphenyl)-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844683-70-1 | |
| Record name | Benzenemethanol, α-(4-ethylphenyl)-3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844683-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, α-(4-ethylphenyl)-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylphenyl)(3-fluorophenyl)methanol typically involves the reaction of 4-ethylbenzaldehyde with 3-fluorobenzylmagnesium chloride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Ethylphenyl)(3-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: The major products are the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding hydrocarbon.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the fluorine atom with the nucleophilic group.
Scientific Research Applications
(4-Ethylphenyl)(3-fluorophenyl)methanol is a chemical compound with the molecular formula and a molecular weight of 230.28 g/mol . It is also known as 4-Ethyl-3'-fluorobenzhydrol and can be identified by its CAS number 844683-70-1 .
Scientific Research Applications
While specific applications of this compound are not extensively documented in the provided search results, the information available allows for inferences based on its structural similarities to other compounds and known chemical properties:
- Drug development Due to its structural similarities with bioactive molecules, this compound shows promise as a lead compound in drug development.
- Synthesis of polymers and resins In materials science, this compound can serve as an intermediate in the synthesis of polymers and resins. Its unique structure allows for thermal stability and functionalization.
- Antimicrobial properties Compounds with similar structures have demonstrated significant antimicrobial activity. Preliminary studies suggest that this compound may exhibit comparable effects.
- Anti-inflammatory effects The presence of the dimethyl group can enhance anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
- Antioxidant activity The fluorine atom may contribute to antioxidant properties, providing protection against oxidative stress.
Case Studies
- Antimicrobial Activity A study investigated the antimicrobial efficacy of a similar compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting potential use in developing new antimicrobial agents.
- Anti-inflammatory Effects Research on similar compounds revealed that modifications in the phenolic structure could enhance anti-inflammatory responses. In vitro assays demonstrated that this compound inhibited the production of pro-inflammatory cytokines in macrophage cultures.
Other potential applications
- (Aryl)(heteroaryl)methanol derivatives, which share structural similarities with this compound, are fundamental cores in many drug molecules, indicating its potential use in drug manufacturing .
- The compound can be synthesized from (aryl)(heteroaryl)methanes through a transition-metal-free process, highlighting its accessibility for chemical synthesis and further research .
Mechanism of Action
The mechanism of action of (4-Ethylphenyl)(3-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the presence of the ethyl and fluorophenyl groups can affect the compound’s lipophilicity and ability to cross biological membranes, impacting its overall activity.
Comparison with Similar Compounds
Substituent Position and Halogen Effects
Table 1: Impact of Halogen Type and Position on Bioactivity
Key Findings :
- Fluorine vs. Chlorine: Fluorine’s electronegativity enhances binding selectivity in target interactions compared to chlorine, as seen in (4-Chlorophenyl)(3-fluorophenyl)methanol’s receptor modulation .
- Ethyl vs. Methyl: Ethyl groups (e.g., in ’s (3-Ethyl-4-fluorophenyl)methanol) increase steric bulk, reducing antimicrobial activity but improving metabolic stability compared to methyl analogs .
Alkyl vs. Aryl Ether Substitutions
Table 2: Influence of Alkyl/Aryl Ether Groups on Reactivity
| Compound Name | Substituents | Reactivity/Application | Reference |
|---|---|---|---|
| [4-(3-Methylphenoxy)phenyl]methanol | 3-Methylphenoxy group | Cytotoxicity (IC50: 8.0 µM) | |
| (3-Ethoxy-4,5-difluorophenyl)methanol | Ethoxy, difluoro | Enhanced bioactivity due to dual fluorine | |
| (4-Ethylphenyl)(3-fluorophenyl)methanol | Ethyl, fluoro | Hypothesized improved VEGFR-2 inhibition* | Inferred |
Key Findings :
- Phenoxy Groups: The 3-methylphenoxy group in [4-(3-Methylphenoxy)phenyl]methanol induces apoptosis in cancer cells, whereas ethyl substituents may shift activity toward kinase inhibition .
- Ethoxy-Fluorine Synergy: In (3-Ethoxy-4,5-difluorophenyl)methanol, dual fluorination increases reactivity and bioactivity, suggesting similar benefits for meta-fluorine in the target compound .
Structural Analogues in Drug Discovery
Table 3: Comparison with Pharmacologically Active Diarylmethanols
Key Findings :
- Aminomethyl-Fluorine Derivatives: Compounds like [4-(Aminomethyl)-3-fluorophenyl]methanol show strong kinase inhibition, implying that the target compound’s ethyl-fluoro combination could similarly disrupt enzyme active sites .
- Ethyl Group Trade-offs : While ethyl groups reduce potency in some antimicrobial assays (e.g., ), they may enhance selectivity in kinase targets by avoiding off-target interactions .
Biological Activity
(4-Ethylphenyl)(3-fluorophenyl)methanol, with the chemical formula CHFO, is an organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, highlighting its significance in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Weight : 244.28 g/mol
- Structure : The compound features a methanol group attached to two aromatic rings, one of which is substituted with a fluorine atom.
Synthesis Methods
The synthesis of this compound typically involves:
- Reagents : Commonly used reagents include boronic acids and halogenated phenols.
- Method : A typical method is the Suzuki coupling reaction, where a palladium catalyst facilitates the formation of the desired compound from its precursors .
Biological Mechanisms
The biological activity of this compound can be attributed to its structural features:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and can improve binding affinity to biological targets such as enzymes and receptors .
- Hydrogen Bonding : The hydroxyl group in methanol can participate in hydrogen bonding, influencing the compound's interaction with biomolecules .
Antiproliferative Effects
Recent studies have demonstrated that derivatives of diarylmethanol compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- A study reported that compounds similar to this compound showed IC values in the nanomolar range against acute myeloid leukemia cells, indicating strong potential as therapeutic agents .
Enzyme Inhibition
Research indicates that compounds with similar structures can inhibit specific enzymes involved in cancer progression:
- For example, fluorinated phenolic compounds have been shown to inhibit bromodomain proteins, which play a role in epigenetic regulation. This inhibition is crucial for developing new cancer therapies targeting these proteins .
Comparison with Similar Compounds
A comparative analysis with related compounds reveals distinct biological profiles. The following table summarizes key findings:
| Compound Name | IC (nM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Potential enzyme inhibition |
| 3-Fluorophenol | 640 | BET bromodomain inhibition |
| 5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid | TBD | Antiproliferative effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
